5-Bromo-4-methoxy-1H-indole-2-carbonitrile
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Overview
Description
5-Bromo-4-methoxy-1H-indole-2-carbonitrile: is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and cyanating agents like copper(I) cyanide .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and cyanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids and aldehydes.
Reduction: Reduced forms like primary amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-4-methoxy-1H-indole-2-carbonitrile is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for the development of novel compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It is used in the design of enzyme inhibitors and receptor modulators .
Medicine: The compound is explored for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. It is a valuable scaffold for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxy-1H-indole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of viral replication, induction of apoptosis in cancer cells, and reduction of inflammation .
Comparison with Similar Compounds
- 5-Bromo-4-methyl-1H-indole-2-carbonitrile
- 5-Bromo-1H-indole-2-carboxylic acid
- 5-Fluoro-1H-indole-2-carbonitrile
Comparison: 5-Bromo-4-methoxy-1H-indole-2-carbonitrile is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable candidate for specific applications in research and industry .
Properties
Molecular Formula |
C10H7BrN2O |
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Molecular Weight |
251.08 g/mol |
IUPAC Name |
5-bromo-4-methoxy-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C10H7BrN2O/c1-14-10-7-4-6(5-12)13-9(7)3-2-8(10)11/h2-4,13H,1H3 |
InChI Key |
YKPPWCQLGVHXNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=C(N2)C#N)Br |
Origin of Product |
United States |
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